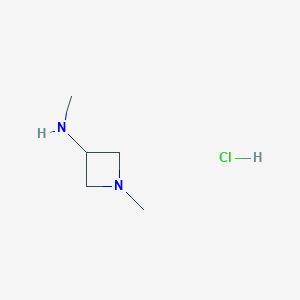
Kitasamycintartrate
描述
Kitasamycintartrate is a macrolide antibiotic derived from the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive bacteria, some Gram-negative bacteria, Mycoplasmas, Leptospira, and Rickettsia . This compound is particularly valuable in treating infections resistant to other antibiotics such as penicillin, oxytetracycline, and erythromycin .
准备方法
Synthetic Routes and Reaction Conditions: Kitasamycintartrate is synthesized through a fermentation process involving Streptomyces kitasatoensis. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The compound is often converted into its tartrate form to enhance its stability and solubility .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by extraction and purification. The fermentation process is optimized to maximize yield, and the conditions are carefully controlled to maintain the stability of the macrolide structure. The final product is often formulated as an injectable solution or powder for clinical use .
化学反应分析
Types of Reactions: Kitasamycintartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antimicrobial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different antimicrobial activities and pharmacokinetic properties .
科学研究应用
Kitasamycintartrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: Employed in microbiological studies to investigate the mechanisms of antibiotic resistance and the effects of macrolides on bacterial cells.
Medicine: Utilized in clinical research to develop new formulations and delivery methods for macrolide antibiotics.
Industry: Applied in the development of veterinary medicines and agricultural products to control bacterial infections in animals and plants
作用机制
Kitasamycintartrate exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting the elongation of the protein chain. This action effectively halts bacterial growth and replication . The compound’s inhibition spectrum includes a wide range of pathogens, making it a versatile antibiotic .
相似化合物的比较
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: A macrolide with a broader spectrum of activity and longer half-life compared to erythromycin.
Uniqueness of Kitasamycintartrate: this compound is unique due to its broad-spectrum antimicrobial activity and its effectiveness against pathogens resistant to other antibiotics. Its stability in the tartrate form also enhances its clinical utility .
属性
IUPAC Name |
2,3-dihydroxybutanedioic acid;(6S,9S,11E,13E,16S)-6-[(2S,4R,6R)-5-[(4R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-7-(2-hydroxyethyl)-4,5-dimethoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H63NO13.C4H6O6/c1-20-17-24(15-16-38)32(33(45-9)26(44-8)18-27(40)46-21(2)13-11-10-12-14-25(20)39)50-35-30(41)29(37(6)7)31(22(3)48-35)49-28-19-36(5,43)34(42)23(4)47-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,20-26,28-35,38-39,41-43H,13,15-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10+,14-12+;/t20-,21-,22+,23+,24?,25?,26?,28?,29+,30?,31?,32-,33?,34?,35-,36+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSGSTPILQELDJ-YMUDAXJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/C=C/C([C@H](CC([C@@H](C(C(CC(=O)O1)OC)OC)O[C@H]2C([C@H](C([C@H](O2)C)OC3C[C@@](C([C@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H69NO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7826612.png)
![(2S,3R)-3-hydroxy-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7826615.png)
![tert-butyl N-[(1R,2R)-1-(4-chlorophenyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B7826626.png)
![(2S,3R)-3-(4-cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B7826635.png)
![(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B7826648.png)
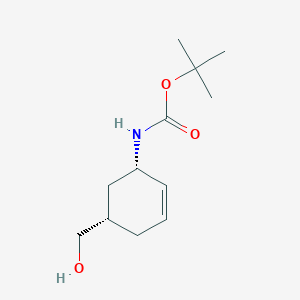
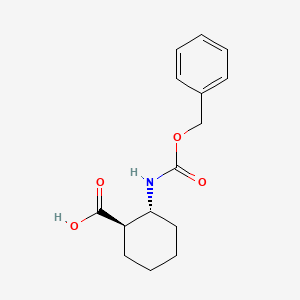

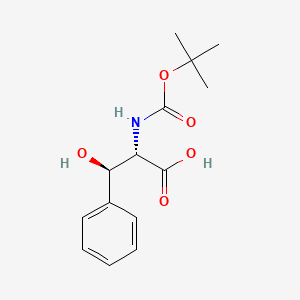
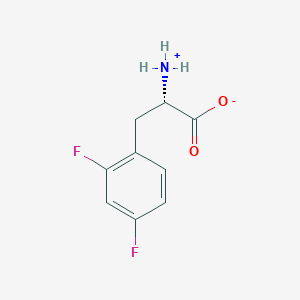
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B7826685.png)
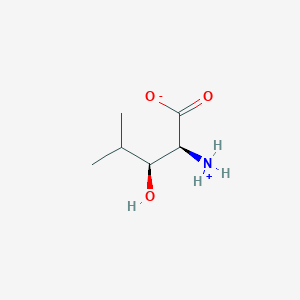
![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)
